(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one
Overview
Description
(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one, commonly referred to as (17beta)-6alpha,17-DHMAD, is a synthetic steroid hormone that has been widely studied for its potential applications in scientific research. It is a derivative of testosterone, and is known to possess similar properties, although its effects are more potent than those of testosterone. This hormone has been used in various laboratory experiments, and its potential for medical applications has been explored in recent years. In this article, the synthesis method of (17beta)-6alpha,17-DHMAD, its scientific research applications, mechanism of action, and biochemical and physiological effects will be discussed. Additionally, the advantages and limitations for lab experiments and potential future directions for this hormone will be discussed.
Scientific Research Applications
Microbial Transformation and Synthesis
- Microbial Transformation & Synthesis : The synthesis of 3β-hydroxy-androsta-5,7-dien-17-one from 3β-hydroxy-androst-5-en-17-one was achieved through microbial 7α-hydroxylation. This process used Gibberella zeae VKM F-2600 for the transformation, marking the first application of this strain for such conversion. The synthesis route involved several steps, including the substitution of the 7α-hydroxyl group with chlorine, followed by dehydrochlorination, resulting in a high yield of the target compound, potentially useful for producing novel vitamin D derivatives (Lobastova et al., 2009).
Steroidal Inhibitors and Binding Affinities
- Steroidal Inhibitors & Binding Affinities : The role of the 16,17-double bond in the irreversible inhibition of human cytochrome P45017alpha by steroidal inhibitors was investigated. The study synthesized and evaluated various steroidal compounds, indicating that the 16,17-double bond is essential for irreversible binding to cytochrome P45017alpha, which plays a crucial role in steroid metabolism (Jarman, Barrie, & Llera, 1998).
Steroidal Synthesis and Anabolic/Androgenic Evaluation
- Synthesis & Anabolic/Androgenic Evaluation : Novel steroidal compounds with specific configurations and functionalities were synthesized and evaluated for their anabolic and androgenic activities. The study presents a detailed synthesis process and suggests potential applications in the field of steroidal drug development (Reyes-Moreno et al., 2009).
properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-7-4-12(21)10-16(18)17(22)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h4,7,10,13-15,17,22-23H,5-6,8-9,11H2,1-3H3/t13-,14+,15+,17+,18-,19+,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCJFTMGLMNCTJ-ZKJHRSCYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC(C4=CC(=O)C=CC34C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@@H](C4=CC(=O)C=C[C@]34C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345675 | |
Record name | 6alpha,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601345675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one | |
CAS RN |
55720-48-4 | |
Record name | 6alpha,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601345675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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